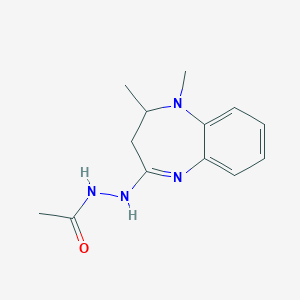
N-(4-Acetylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetylphenyl)-3-phenylpropanamide (APPA) is a chemical compound with the molecular formula C17H17NO2. It is a white crystalline solid that belongs to the class of amides. APPA has been studied extensively in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-Acetylphenyl)-3-phenylpropanamide is not fully understood. However, it is believed to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-(4-Acetylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(4-Acetylphenyl)-3-phenylpropanamide has also been shown to have anticancer properties, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Acetylphenyl)-3-phenylpropanamide in lab experiments is its ease of synthesis. It can be synthesized in a laboratory setting using simple equipment and reagents. Another advantage is its low cost, making it an affordable option for research purposes. However, one of the limitations of using N-(4-Acetylphenyl)-3-phenylpropanamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Acetylphenyl)-3-phenylpropanamide. One potential direction is the synthesis of novel derivatives of N-(4-Acetylphenyl)-3-phenylpropanamide with improved biological activity. Another direction is the study of the mechanism of action of N-(4-Acetylphenyl)-3-phenylpropanamide in more detail to better understand its effects on various biological processes. Additionally, the potential use of N-(4-Acetylphenyl)-3-phenylpropanamide in the treatment of various diseases, such as cancer and inflammation-related disorders, could be explored further.
Synthesemethoden
The synthesis of N-(4-Acetylphenyl)-3-phenylpropanamide involves the reaction of 4-acetylacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via the aldol condensation mechanism, resulting in the formation of N-(4-Acetylphenyl)-3-phenylpropanamide as the final product. The synthesis of N-(4-Acetylphenyl)-3-phenylpropanamide is a straightforward process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetylphenyl)-3-phenylpropanamide has been used extensively in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to have a wide range of applications, including the study of cancer, inflammation, and pain. N-(4-Acetylphenyl)-3-phenylpropanamide has been used as a starting material for the synthesis of various derivatives that have been tested for their biological activity.
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)15-8-10-16(11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3,(H,18,20) |
InChI-Schlüssel |
WFIGIJDJVRRREW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)






![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)